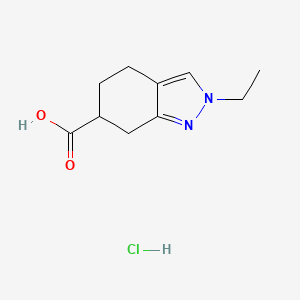
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid hydrochloride is a heterocyclic compound with a molecular formula of C10H14N2O2·HCl and a molecular weight of 230.69 g/mol . This compound is part of the indazole family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid hydrochloride typically involves the reaction of N1, N3, 2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential antimicrobial, analgesic, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid and hydrochloride groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid hydrochloride (CAS No. 32275-62-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and research findings related to its biological activity.
- Molecular Formula : C10H14N2O2
- Molecular Weight : 194.23 g/mol
- CAS Number : 32275-62-0
- Structural Formula :
- SMILES: CCN1C(=C2CCCCC2=N1)C(=O)O
- InChI Key: SKWGJKUOJHNXHI-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that derivatives of tetrahydroindazole compounds exhibit various biological activities, particularly anti-inflammatory and analgesic properties. The specific compound has been studied for its potential therapeutic effects.
Case Studies and Research Findings
- Synthesis and Evaluation of Anti-inflammatory Activity :
- Pharmacological Profiles :
Table 1: Comparison of Biological Activities of Indazole Derivatives
| Compound Name | ED50 Value (mg/kg) | Activity Type |
|---|---|---|
| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 3.5 | Anti-inflammatory |
| 2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid | TBD | Potential Anti-inflammatory |
Table 2: Synthesis Methods for Indazole Derivatives
Properties
Molecular Formula |
C10H15ClN2O2 |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
2-ethyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-2-12-6-8-4-3-7(10(13)14)5-9(8)11-12;/h6-7H,2-5H2,1H3,(H,13,14);1H |
InChI Key |
YXYKHEZXTULFFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2CCC(CC2=N1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















